1-(2-Chloro-6-methyl-4-pyridinyl)piperazine
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Overview
Description
1-(2-Chloro-6-methyl-4-pyridinyl)piperazine is a chemical compound with the molecular formula C10H14ClN3 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methyl-4-pyridinyl)piperazine typically involves the reaction of 2-chloro-6-methyl-4-pyridine with piperazine. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methyl-4-pyridinyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(2-Chloro-6-methyl-4-pyridinyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its chemical reactivity and versatility.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methyl-4-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-pyridinyl)piperazine
- 1-(2-Methyl-4-pyridinyl)piperazine
- 1-(2-Chloro-6-methyl-4-pyridinyl)pyrazole
Uniqueness
1-(2-Chloro-6-methyl-4-pyridinyl)piperazine is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
179334-19-1 |
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Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(2-chloro-6-methylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C10H14ClN3/c1-8-6-9(7-10(11)13-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 |
InChI Key |
YGJOVMGKFJINKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)N2CCNCC2 |
Origin of Product |
United States |
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